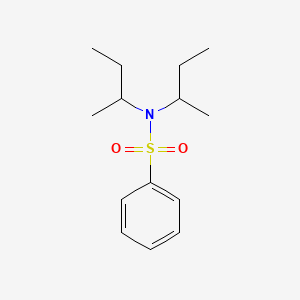
1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFMS is a sulfonamide derivative that has been synthesized and studied for its pharmacological properties. In
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide is not fully understood. However, it has been suggested that 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide may inhibit the activity of enzymes involved in cancer cell growth and inflammation. 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the production of inflammatory cytokines. 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has also been shown to inhibit the activity of HDACs, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis in vitro and in vivo. 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide. One direction is to further investigate its mechanism of action, particularly its inhibition of HDACs. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, it may be useful to investigate the potential side effects of 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide and to develop methods for minimizing these side effects. Overall, 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide can be synthesized through a multistep process. The starting material for the synthesis is 2-chloro-6-fluoroaniline, which is reacted with 2-methoxybenzyl chloride in the presence of a base to form 2-chloro-6-fluoro-N-(2-methoxybenzyl)aniline. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide.
Aplicaciones Científicas De Investigación
1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S/c1-21-15-8-3-2-5-11(15)9-18-22(19,20)10-12-13(16)6-4-7-14(12)17/h2-8,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPAODPDQHCMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4925882.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4925896.png)

![N-[(4-nitrophenyl)sulfonyl]valine](/img/structure/B4925913.png)
![[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol](/img/structure/B4925914.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4925926.png)

![1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4925935.png)
![2-benzyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4925943.png)
![2-chloro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4925969.png)

![ethyl 4-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4925973.png)
![3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acrylamide](/img/structure/B4925987.png)